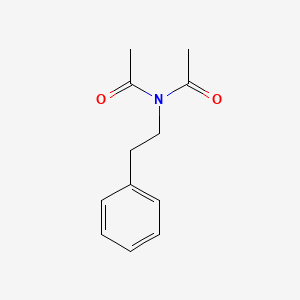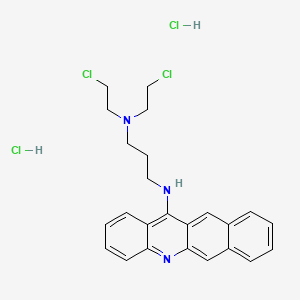
1,3-Propanediamine, N'-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benz(b)acridine moiety and bis(2-chloroethyl) groups, making it a subject of interest in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate typically involves multiple steps:
Formation of Benz(b)acridine Moiety: The initial step involves the synthesis of the benz(b)acridine core through a series of cyclization reactions.
Attachment of 1,3-Propanediamine: The benz(b)acridine core is then reacted with 1,3-propanediamine under controlled conditions to form the intermediate compound.
Introduction of Bis(2-chloroethyl) Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bis(2-chloroethyl) groups are prone to nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets within cells. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N-ethyl-, dihydrochloride, hydrate
- 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, monohydrate
Uniqueness
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form DNA cross-links sets it apart from similar compounds, making it a valuable subject of study in medicinal chemistry.
Eigenschaften
CAS-Nummer |
38915-57-0 |
|---|---|
Molekularformel |
C24H27Cl4N3 |
Molekulargewicht |
499.3 g/mol |
IUPAC-Name |
N-benzo[b]acridin-12-yl-N',N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C24H25Cl2N3.2ClH/c25-10-14-29(15-11-26)13-5-12-27-24-20-8-3-4-9-22(20)28-23-17-19-7-2-1-6-18(19)16-21(23)24;;/h1-4,6-9,16-17H,5,10-15H2,(H,27,28);2*1H |
InChI-Schlüssel |
AXMJUFDKPUQUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)NCCCN(CCCl)CCCl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


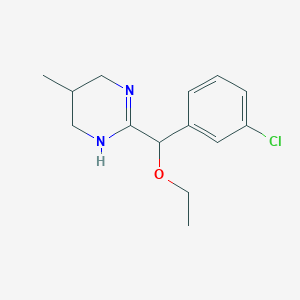
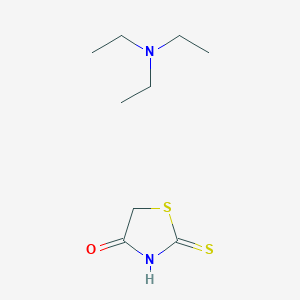
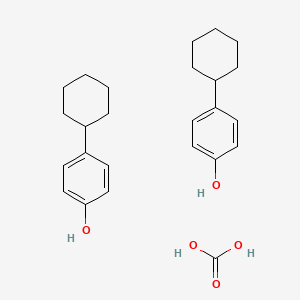
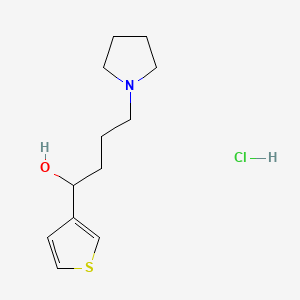
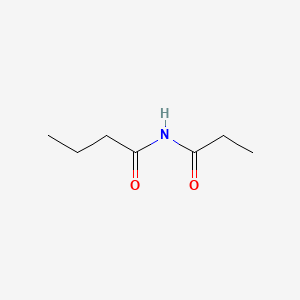




![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
